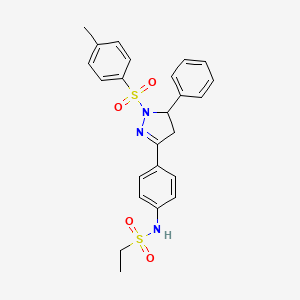

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate” is a complex organic molecule that contains a thiophene ring, a trifluoromethyl group, and an amine group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms, alkyl groups, aryl groups, or a combination of these .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the thiophene ring could be formed using techniques such as the Paal-Knorr synthesis . The trifluoromethyl group could be introduced using a variety of methods, including the use of reagents such as trifluoromethyltrimethylsilane . The amine group could be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the trifluoromethyl group, and the amine group. The electron-rich nature of the thiophene ring and the amine group could lead to interesting chemical properties, such as reactivity with electrophiles . The trifluoromethyl group is highly electronegative, which could also influence the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiophene ring, for example, could undergo electrophilic aromatic substitution reactions . The amine group could participate in reactions such as amide bond formation . The trifluoromethyl group is generally quite stable but could potentially be transformed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine group and the electronegative trifluoromethyl group could influence the compound’s solubility properties . The aromatic thiophene ring could contribute to the compound’s stability and rigidity .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Research has been conducted on the synthesis of new derivatives of thiophene carboxylates and their potential applications. For instance, studies have explored the preparation of new derivatives by acylation and subsequent reactions introducing basic substituents to thiophene carboxylates, leading to compounds with potential pharmaceutical and material science applications (Sauter, Stanetty, Potužak, & Baradar, 1976). Additionally, the synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones has been evaluated for inhibitory activity toward human leukocyte elastase, showing the potential for therapeutic use (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Biological Activities

Compounds derived from thiophene-2-carboxylate have been investigated for their antimicrobial and anti-inflammatory activities. Research into cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases has highlighted their potential bioinorganic relevance and higher antimicrobial activities compared to free ligands (Singh, Das, & Dhakarey, 2009). Another study synthesized 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, evaluating them for antimicrobial and non-steroidal anti-inflammatory activities, with some compounds exhibiting promising results (Narayana, Ashalatha, Raj, & Kumari, 2006).

Material Science Applications

The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives has been explored, focusing on the potential applications in material science due to their unique structural properties (Mohamed, 2014). Additionally, the synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been studied for their anti-microbial activity and potential in optical storage applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c16-15(17,18)11-5-2-1-4-10(11)8-19-13(20)9-22-14(21)12-6-3-7-23-12/h1-7H,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOPQEYBFOVNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide](/img/structure/B2662221.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)

![4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole](/img/structure/B2662223.png)

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)

![(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide](/img/structure/B2662227.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)

![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide](/img/structure/B2662234.png)

![4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2662235.png)

![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)